molecular formula C14H16ClNO B1452696 [2-(Phenoxymethyl)phenyl]methanamine hydrochloride CAS No. 1172736-92-3

[2-(Phenoxymethyl)phenyl]methanamine hydrochloride

Cat. No.: B1452696
CAS No.: 1172736-92-3
M. Wt: 249.73 g/mol
InChI Key: SIQOGXVBNDLQNB-UHFFFAOYSA-N
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Description

[2-(Phenoxymethyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C14H16ClNO. It is commonly used in scientific research due to its diverse applications in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

[2-(phenoxymethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14;/h1-9H,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQOGXVBNDLQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Phenoxymethyl)phenyl]methanamine hydrochloride typically involves the reaction of 2-(phenoxymethyl)benzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[2-(Phenoxymethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of [2-(Phenoxymethyl)phenyl]methanamine hydrochloride exhibit significant antitumor activity. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, a structure-activity relationship (SAR) analysis demonstrated that modifications to the phenyl ring can enhance the compound's potency against specific tumor types.

Neuroprotective Properties

Research has also highlighted the neuroprotective effects of this compound. It has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit certain enzymes involved in neuroinflammation suggests it may help protect neuronal cells from damage.

Antimicrobial Activity

The compound has shown antimicrobial properties against a range of pathogenic bacteria and fungi. Studies indicate that it disrupts bacterial cell wall synthesis, similar to known antibiotics, making it a candidate for further development in treating infections caused by resistant strains of bacteria.

Case Study 1: Antitumor Efficacy

In a study published in Molecules, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of this compound utilized a mouse model of Alzheimer’s disease. Treatment with this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function compared to untreated controls .

Mechanism of Action

The mechanism of action of [2-(Phenoxymethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Phenoxymethyl)phenyl]methanamine hydrochloride is unique due to its specific phenoxymethyl group, which imparts distinct chemical and biological properties. This makes it valuable for various research applications, particularly in the synthesis of complex organic molecules and the study of biological systems.

Biological Activity

[2-(Phenoxymethyl)phenyl]methanamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral effects. This article aims to consolidate current research findings, case studies, and biochemical analyses related to its biological activity.

Chemical Structure and Properties

The compound features a phenoxymethyl group attached to a phenyl ring, which may contribute to its interaction with various biological targets. Its hydrochloride form enhances solubility, facilitating its use in biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It could bind to cell surface receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported an IC50 value of 0.07 µM against Plasmodium falciparum, indicating potent antimalarial activity. The selectivity index (SI) for this compound was notably high, suggesting low cytotoxicity in human liver cells (HepG2) compared to its antiprotozoal effects .

Compound IC50 (µM) Selectivity Index
[2-(Phenoxymethyl)phenyl]methanamine0.07887.29

Anticancer Activity

The compound has shown promise in cancer research. In vitro studies suggest it induces apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been noted to inhibit the growth of breast cancer cells significantly .

Antiviral Activity

Preliminary studies indicate potential antiviral properties against HIV-1 by acting as an inhibitor of the viral capsid protein. This mechanism may involve disruption of viral assembly or replication processes .

Case Studies

  • Antimalarial Efficacy : A recent study highlighted the effectiveness of this compound against chloroquine-resistant strains of P. falciparum, demonstrating its potential as a lead compound for developing new antimalarial therapies .
  • Cytotoxicity Assessment : In evaluating cytotoxic effects on HepG2 cells, the compound exhibited a high selectivity index, reinforcing its potential therapeutic benefits while minimizing adverse effects on normal cells .
  • Anticancer Research : Various derivatives of the compound have been synthesized and tested for anticancer activity, with several showing significant inhibition of tumor growth in vitro and in vivo models .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its solubility profile. Studies suggest it is well-absorbed following administration, with a half-life suitable for therapeutic applications.

Metabolic Pathways

The compound interacts with several metabolic pathways, particularly those involving lipid metabolism. It has been shown to inhibit monoacylglycerol lipase, which plays a critical role in the degradation of lipids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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